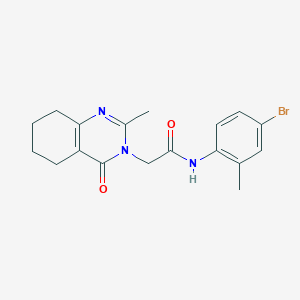![molecular formula C19H14ClFN4O2S B6585102 N-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251630-13-3](/img/structure/B6585102.png)
N-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific molecular structure of “N-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” would require more specific information or computational analysis to determine.Chemical Reactions Analysis
The chemical reactions involving triazoles can be quite diverse, depending on the specific substituents attached to the triazole ring . Without specific information on “N-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide”, it’s difficult to provide a detailed analysis of its chemical reactions.Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including our compound of interest, have shown potential as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
Antitubercular Effects
Given the urgent need for new antitubercular agents, compounds like ours could be evaluated for their efficacy against Mycobacterium tuberculosis.
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2S/c20-15-5-3-14(4-6-15)12-25(17-9-7-16(21)8-10-17)28(26,27)18-2-1-11-24-13-22-23-19(18)24/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBIGGRSLLJASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)S(=O)(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6585021.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6585030.png)
![2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6585036.png)
![1-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B6585040.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6585047.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6585054.png)
![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide](/img/structure/B6585068.png)

![N-(4-bromo-2-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585078.png)
![N-(2,5-difluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585079.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6585093.png)
![N-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B6585117.png)
![N-(4-chlorophenyl)-3-methyl-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B6585126.png)
![N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B6585133.png)